molecular formula C24H15BrClNO3 B11665882 2-(4-Chlorophenyl)-2-oxoethyl 2-(4-bromophenyl)quinoline-4-carboxylate

2-(4-Chlorophenyl)-2-oxoethyl 2-(4-bromophenyl)quinoline-4-carboxylate

Cat. No.: B11665882
M. Wt: 480.7 g/mol
InChI Key: QIUNYEAYQVEICC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-Chlorophenyl)-2-oxoethyl 2-(4-bromophenyl)quinoline-4-carboxylate is a synthetic organic compound that belongs to the class of quinoline derivatives.

Preparation Methods

The synthesis of 2-(4-Chlorophenyl)-2-oxoethyl 2-(4-bromophenyl)quinoline-4-carboxylate typically involves multi-step reactions starting from readily available starting materials. One common synthetic route includes the following steps :

    Starting Materials: Aniline, 2-nitrobenzaldehyde, pyruvic acid.

    Doebner Reaction: The initial step involves the Doebner reaction to form 2-phenyl-quinoline-4-carboxylic acid.

    Amidation and Reduction: The intermediate is then subjected to amidation and reduction reactions.

    Acylation and Amination: The final steps involve acylation and amination to yield the desired compound.

Industrial production methods may involve optimization of these steps to enhance yield and purity, often using advanced techniques such as high-performance liquid chromatography (HPLC) for purification .

Chemical Reactions Analysis

2-(4-Chlorophenyl)-2-oxoethyl 2-(4-bromophenyl)quinoline-4-carboxylate undergoes various chemical reactions, including :

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are possible, especially at the halogenated phenyl rings, using reagents like sodium methoxide or potassium tert-butoxide.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline-4-carboxylic acid derivatives, while reduction may produce corresponding alcohols .

Scientific Research Applications

2-(4-Chlorophenyl)-2-oxoethyl 2-(4-bromophenyl)quinoline-4-carboxylate has been investigated for various scientific research applications, including :

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential antibacterial and antioxidant properties.

    Medicine: Explored as a potential anti-inflammatory agent.

    Industry: Utilized in the development of new materials with specific properties.

Comparison with Similar Compounds

2-(4-Chlorophenyl)-2-oxoethyl 2-(4-bromophenyl)quinoline-4-carboxylate can be compared with other quinoline derivatives, such as :

    2-Phenyl-quinoline-4-carboxylic acid: Known for its antibacterial properties.

    2-(1-Benzofuran-2-yl)quinoline-4-carboxylic acid: Exhibits antioxidant and antiviral activities.

    2-(Quinoline-4-carbonyl)hydrazide-acrylamide hybrids: Potential anticancer agents targeting EGFR kinase.

The uniqueness of this compound lies in its specific substitution pattern, which may confer distinct biological activities and chemical reactivity .

Properties

Molecular Formula

C24H15BrClNO3

Molecular Weight

480.7 g/mol

IUPAC Name

[2-(4-chlorophenyl)-2-oxoethyl] 2-(4-bromophenyl)quinoline-4-carboxylate

InChI

InChI=1S/C24H15BrClNO3/c25-17-9-5-15(6-10-17)22-13-20(19-3-1-2-4-21(19)27-22)24(29)30-14-23(28)16-7-11-18(26)12-8-16/h1-13H,14H2

InChI Key

QIUNYEAYQVEICC-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=CC(=N2)C3=CC=C(C=C3)Br)C(=O)OCC(=O)C4=CC=C(C=C4)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.